molecular formula C29H32N4O4 B14276102 Ac-D-Phe-D-Phe-D-Phe-NH2 CAS No. 138771-70-7

Ac-D-Phe-D-Phe-D-Phe-NH2

Cat. No.: B14276102
CAS No.: 138771-70-7
M. Wt: 500.6 g/mol
InChI Key: HKMVYUANJRAAPR-TWJOJJKGSA-N
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Description

Ac-D-Phe-D-Phe-D-Phe-NH2 is a tripeptide featuring three consecutive D-phenylalanine residues, acetylated at the N-terminus and amidated at the C-terminus. This all-D-amino acid configuration confers enhanced metabolic stability compared to L-amino acid analogs, as D-peptides resist enzymatic degradation by proteases.

Properties

CAS No.

138771-70-7

Molecular Formula

C29H32N4O4

Molecular Weight

500.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C29H32N4O4/c1-20(34)31-25(18-22-13-7-3-8-14-22)28(36)33-26(19-23-15-9-4-10-16-23)29(37)32-24(27(30)35)17-21-11-5-2-6-12-21/h2-16,24-26H,17-19H2,1H3,(H2,30,35)(H,31,34)(H,32,37)(H,33,36)/t24-,25-,26-/m1/s1

InChI Key

HKMVYUANJRAAPR-TWJOJJKGSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-Phe-D-Phe-D-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first D-phenylalanine is attached to the resin.

    Deprotection and coupling: The N-terminal protecting group is removed, and the next D-phenylalanine is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for the third D-phenylalanine.

    Acetylation: The N-terminus is acetylated using acetic anhydride.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

While SPPS is commonly used for laboratory-scale synthesis, industrial production may involve solution-phase synthesis for larger quantities. This method can be more cost-effective and scalable, though it requires careful optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ac-D-Phe-D-Phe-D-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can convert any oxidized forms back to their original state.

    Substitution: The amide and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the peptide.

Scientific Research Applications

Ac-D-Phe-D-Phe-D-Phe-NH2 has several applications in scientific research:

    Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or a scaffold for designing bioactive peptides.

    Industry: The compound’s self-assembly properties make it useful in nanotechnology and materials science for creating nanostructures and hydrogels.

Mechanism of Action

The mechanism of action of Ac-D-Phe-D-Phe-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The D-phenylalanine residues can engage in hydrophobic interactions, hydrogen bonding, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Ac-D-Phe-D-Phe-D-Phe-NH2 with key analogs discussed in the evidence:

Compound Sequence/Modifications Biological Activity Receptor Interaction Key Findings
This compound This compound Inferred opioid-like agonist; potential GI motility modulation Mu-opioid receptor (hypothetical) High metabolic stability due to all-D configuration; activity inferred from analogs .
[D-Met²]-FMRFamide (DMFa) Phe-D-Met-Arg-Phe-NH2 Potent inhibition of colonic propulsive motility (ED25 = 2.3 µg) Mu-opioid receptor agonist Enhanced activity vs. L-Met analog; blocked by naloxone but not morphine .
(3D)Y8Fa D-Tyr-D-Leu-D-Phe-Gln-Pro-Gln-Arg-Phe-NH2 Dual effects: intestinal motility agonist, nociception antagonist Mixed opioid receptor effects Shortens postprandial motor activity (agonist) but blocks analgesia (antagonist) .
D-Ala²-Met⁵-enkephalinamide Tyr-D-Ala-Gly-Phe-Met-NH2 Analgesia and intestinal motility modulation Delta/mu-opioid receptor agonist Standard opioid comparator; effects blocked by naloxone .

Detailed Analysis of Key Findings

Metabolic Stability and Substitution Patterns
  • This compound: The tri-D-Phe structure likely maximizes resistance to proteolysis, similar to DMFa ([D-Met²]-FMRFamide), where a single D-amino acid substitution increased potency by ~10-fold compared to its L-Met counterpart .
  • DMFa : Demonstrated near-maximal inhibition of colonic motility at 3.8 nmol, highlighting the impact of D-substitutions in position 2 .
  • (3D)Y8Fa: Three D-amino acids (positions 1–3) conferred dual agonist/antagonist effects, suggesting that substitution density influences functional selectivity .
Opioid Receptor Interactions
  • DMFa and This compound : Both likely act as mu-opioid agonists, as DMFa’s effects were blocked by naloxone and naloxonazine (mu-1 antagonist) .
  • (3D)Y8Fa: Context-dependent antagonism in nociception indicates that D-substitutions may alter receptor binding kinetics, enabling differential signaling in distinct tissues .
Functional Selectivity in GI vs. Nociceptive Pathways
  • (3D)Y8Fa : Reduced postprandial intestinal motility (agonist) but antagonized D-Ala²-Met⁵-enkephalinamide’s analgesia. This divergence underscores the role of substitution patterns in tissue-specific receptor activation .

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